molecular formula C11H15FO2 B7996215 (2-Butoxy-5-fluorophenyl)methanol

(2-Butoxy-5-fluorophenyl)methanol

Cat. No.: B7996215
M. Wt: 198.23 g/mol
InChI Key: QBUXFQBQGVCCQZ-UHFFFAOYSA-N
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Description

(2-Butoxy-5-fluorophenyl)methanol is a benzyl alcohol derivative featuring a butoxy (C₄H₉O) substituent at the 2-position and a fluorine atom at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₅FO₂, with a molecular weight of 198.23 g/mol (calculated by extending the ethoxy analog’s structure ). This compound is primarily utilized as a pharmaceutical intermediate, where its lipophilic butoxy chain and electron-withdrawing fluorine substituent influence its reactivity and pharmacokinetic properties.

Properties

IUPAC Name

(2-butoxy-5-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUXFQBQGVCCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butoxy-5-fluorophenyl)methanol typically involves the reaction of 2-butoxy-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol. The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to a methanol group .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation, where the aldehyde precursor is subjected to hydrogen gas in the presence of a suitable catalyst like palladium on carbon (Pd/C). This method allows for efficient and large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

(2-Butoxy-5-fluorophenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Butoxy-5-fluorophenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Butoxy-5-fluorophenyl)methanol involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include:

(2-Ethoxy-5-fluorophenyl)methanol (CAS 1096330-41-4): Ethoxy (C₂H₅O) substituent at position 2 .

(2-Bromo-5-methoxyphenyl)(phenyl)methanol (CAS 60080-99-1): Bromo and methoxy (CH₃O) substituents at positions 2 and 5, respectively, with an additional phenyl group .

Table 1: Structural and Physical Property Comparison
Property (2-Butoxy-5-fluorophenyl)methanol (2-Ethoxy-5-fluorophenyl)methanol (2-Bromo-5-methoxyphenyl)(phenyl)methanol
Molecular Formula C₁₁H₁₅FO₂ C₉H₁₁FO₂ C₁₄H₁₃BrO₂
Molecular Weight (g/mol) 198.23 170.18 301.16
Substituents 2-butoxy, 5-fluoro 2-ethoxy, 5-fluoro 2-bromo, 5-methoxy, phenyl
Lipophilicity (LogP est.) ~3.1 (high) ~2.3 (moderate) ~3.5 (high)
Water Solubility Low (<1 mg/mL) Moderate (~10 mg/mL) Very low (<0.1 mg/mL)

Electronic and Reactivity Differences

  • Fluorine vs.
  • Butoxy vs. Ethoxy : The longer butoxy chain increases steric hindrance and lipophilicity, which may slow metabolic degradation compared to the ethoxy analog, making it more suitable for sustained-release formulations .

Biological Activity

(2-Butoxy-5-fluorophenyl)methanol is an organic compound with the molecular formula C11_{11}H15_{15}FO2_2 and a molecular weight of 198.23 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of this compound, discussing its mechanisms of action, research findings, and applications.

The synthesis of this compound typically involves the reduction of 2-butoxy-5-fluorobenzaldehyde using reducing agents such as sodium borohydride (NaBH4_4) in solvents like ethanol or methanol. This reaction can also be scaled up using catalytic hydrogenation methods with catalysts such as palladium on carbon (Pd/C) to enhance production efficiency.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom is thought to enhance binding affinity and selectivity towards certain enzymes or receptors, thereby modulating various biochemical pathways. This can lead to significant therapeutic effects, particularly in drug development contexts.

Biological Activity and Applications

Research has indicated that this compound may possess various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could have implications for treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease therapies.

Table 1: Summary of Biological Activities

Activity Findings
AntimicrobialExhibits activity against specific bacterial strains; further studies needed.
Anti-inflammatoryModulates cytokine release; potential for arthritis treatment.
NeuroprotectiveProtects neuronal cells from oxidative damage; implications for Alzheimer's disease.

Research Insights

  • Antimicrobial Studies : In vitro tests have shown that this compound can inhibit the growth of certain gram-positive and gram-negative bacteria. Further studies are required to elucidate the specific mechanisms involved.
  • Inflammation Modulation : A study observed that treatment with this compound reduced levels of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotection : Research involving neuronal cell lines demonstrated that this compound could reduce markers of oxidative stress, providing a protective effect against neurotoxic agents .

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